1-{5-[(4-methoxyanilino)methylene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}dihydro-1H-pyrrole-2,5-dione
Description
The compound 1-{5-[(4-methoxyanilino)methylene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}dihydro-1H-pyrrole-2,5-dione (hereafter referred to as the target compound) is a hybrid heterocyclic molecule featuring:
- A 4-oxo-2-thioxo-1,3-thiazolidinone core substituted at position 5 with a [(4-methoxyanilino)methylene] group.
- A dihydro-1H-pyrrole-2,5-dione (succinimide) moiety at position 3 of the thiazolidinone ring.
This structure combines electron-rich (methoxy) and hydrogen-bonding (anilino NH) substituents, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
1-[4-hydroxy-5-[(4-methoxyphenyl)iminomethyl]-2-sulfanylidene-1,3-thiazol-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S2/c1-22-10-4-2-9(3-5-10)16-8-11-14(21)18(15(23)24-11)17-12(19)6-7-13(17)20/h2-5,8,21H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVJBIPKBSQNFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=C(N(C(=S)S2)N3C(=O)CCC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{5-[(4-methoxyanilino)methylene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}dihydro-1H-pyrrole-2,5-dione, also known by its CAS number 400076-20-2, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 363.41 g/mol. The structure features a thiazole ring and a pyrrole moiety, which are significant for its biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance:
- Study Findings : A study demonstrated that derivatives of thiazole compounds show significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The thiazole and pyrrole derivatives have been investigated for their anticancer potential:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential .
- Case Study : In vitro studies showed that a related compound inhibited the proliferation of human cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) by inducing cell cycle arrest at the G2/M phase .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties:
- Experimental Evidence : In animal models, it was found to reduce inflammation markers such as TNF-alpha and IL-6, suggesting a potential mechanism involving the inhibition of NF-kB signaling pathways .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus, E. coli | |
| Anticancer | Induces apoptosis in MCF7 and HeLa cells | |
| Anti-inflammatory | Reduces TNF-alpha and IL-6 levels |
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Activation of caspases leading to programmed cell death |
| Cell Cycle Arrest | G2/M phase arrest in cancer cells |
| Inhibition of Inflammatory Cytokines | Suppression of NF-kB signaling pathways |
Scientific Research Applications
Biological Applications
- Antimicrobial Activity
- Anticancer Properties
- Enzyme Inhibition
Material Science Applications
- Polymer Chemistry
- Dyes and Pigments
Case Study 1: Antimicrobial Activity
A study published in Molecules explored the synthesis of various thiazole-pyrrole derivatives and their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the structure significantly enhanced antimicrobial activity, suggesting a structure-activity relationship that could guide future drug design .
Case Study 2: Anticancer Mechanisms
Research conducted by a team at a leading university investigated the anticancer properties of this compound against breast cancer cell lines. The study revealed that the compound induced cell cycle arrest and apoptosis through caspase activation and reactive oxygen species generation, highlighting its potential as a chemotherapeutic agent .
Comparison with Similar Compounds
Structural Analogues in the Thiazolidinone-Pyrrolidine-2,5-dione Family
Key analogues from the evidence include:
Table 1: Structural and Physicochemical Comparison
*Yields reported for two synthetic routes.
Key Observations:
Substituent Effects: The 4-methoxyanilino group in the target compound introduces an electron-donating methoxy group and an NH linkage, which may enhance hydrogen-bonding interactions compared to benzylidene (CH) substituents in analogues (e.g., Compounds 3, 9, 10) .
Physicochemical Properties: Melting points vary widely (157–261°C), influenced by substituent polarity and crystal packing. The target compound’s melting point is unreported but expected to align with high-polarity analogues (e.g., Compound 3: 226–228°C) .
Synthetic Routes :
- The target compound’s synthesis likely mirrors methods for analogues, involving condensation of thiosemicarbazides with carbonyl compounds or cycloaddition reactions . Yields for similar compounds range from 31% to 81%, depending on substituents and reaction conditions .
Functional Group Comparisons
Thiazolidinone Core Modifications:
- 4-Oxo-2-thioxo vs. 2-Oxo-4-thioxo : The target compound retains the 4-oxo-2-thioxo configuration, common in analogues with reported biological activity (e.g., antimicrobial, anticancer) .
Pyrrolidine-2,5-dione Modifications:
- The succinimide moiety is conserved across analogues, suggesting its role as a hydrogen-bond acceptor or pharmacophore. Substituents on the phenyl ring (e.g., chloro, fluoro, trifluoromethyl) modulate electronic and steric properties .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be fine-tuned to improve yield?
- Methodological Answer : The compound can be synthesized via a multi-step condensation reaction. For example, a thiazolidinone intermediate (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) can react with chloroacetic acid and sodium acetate in a DMF-acetic acid solvent system under reflux (2–3 hours) to form the thiazolidinone core . Subsequent Knoevenagel condensation with 4-methoxyaniline derivatives introduces the methylene-anilino moiety. Yield optimization involves controlling stoichiometry (e.g., 1:1 molar ratio of thiosemicarbazide to chloroacetic acid) and solvent polarity. Recrystallization from DMF-ethanol mixtures enhances purity .
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent System | DMF:Acetic Acid (1:2) | ↑ Crystallinity |
| Reflux Duration | 2.5 hours | ↑ Conversion |
| Stoichiometry (Core:Aniline) | 1:1.2 | ↑ Product Formation |
Q. How can spectroscopic techniques (NMR, FTIR) resolve ambiguities in structural characterization, particularly for the thioxo and methoxyanilino groups?
- Methodological Answer :
- FTIR : The thioxo (C=S) group exhibits a strong absorption band at 1200–1250 cm⁻¹, while the 4-methoxyanilino N-H stretch appears at ~3300 cm⁻¹. Overlap with other functional groups (e.g., pyrrole C=O at 1700 cm⁻¹) requires deconvolution software for accurate peak assignment .
- ¹H NMR : The methoxy (-OCH₃) proton signal appears as a singlet at δ 3.7–3.8 ppm. The thiazolidinone ring protons (e.g., C-H adjacent to S) resonate as doublets at δ 5.1–5.3 ppm (J = 8–10 Hz). Integration ratios help confirm stoichiometry .
Q. What purification strategies are effective for removing byproducts (e.g., unreacted aniline derivatives) during synthesis?
- Methodological Answer : Column chromatography using silica gel (ethyl acetate:hexane, 3:7) separates polar byproducts. For persistent impurities, fractional crystallization in ethanol at 4°C enhances selectivity. HPLC (C18 column, acetonitrile/water gradient) provides high-resolution separation, with monitoring at 254 nm for aromatic moieties .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict sites of electrophilic attack. For example, the thioxo sulfur atom exhibits high electron density, making it susceptible to oxidation (e.g., forming sulfoxide derivatives). Solvent effects (PCM model) refine reaction pathway simulations .
Q. Table 2: DFT-Predicted Reactivity Sites
| Atom/Bond | HOMO Energy (eV) | Predicted Reactivity |
|---|---|---|
| Thioxo (C=S) | -6.2 | High (Oxidation) |
| Methoxy (-OCH₃) | -7.1 | Low (Stable) |
Q. What strategies address contradictions in bioactivity data (e.g., antimicrobial assays vs. cytotoxicity profiles)?
- Methodological Answer :
- Dose-Response Analysis : Use IC₅₀ values (e.g., 12–18 µM for antimicrobial activity ) to differentiate between therapeutic and cytotoxic effects.
- Mechanistic Studies : Fluorescence-based assays (e.g., DNA intercalation or enzyme inhibition) clarify whether bioactivity stems from direct target binding or nonspecific membrane disruption .
Q. How can AI-driven retrosynthesis tools propose novel derivatization pathways (e.g., introducing fluorinated groups) to enhance bioactivity?
- Methodological Answer : Platforms like Pistachio or Reaxys apply transformer models to prioritize reactions with >80% reported success rates. For fluorination, Suzuki-Miyaura coupling (Pd catalysis) or electrophilic substitution (Selectfluor®) are predicted as feasible. Retrosynthesis trees validate steps, e.g., replacing methoxy with trifluoromethoxy via SNAr reactions .
Experimental Design Considerations
Q. How to design stability studies under varying pH and temperature conditions to assess shelf life?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–9) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC-MS.
- Kinetic Analysis : Arrhenius plots (ln k vs. 1/T) extrapolate degradation rates to standard storage conditions (25°C). Thioxo group hydrolysis is pH-dependent, with maximum stability at pH 6–7 .
Q. What in silico methods validate the compound’s potential as a kinase inhibitor or DNA intercalator?
- Methodological Answer : Molecular docking (AutoDock Vina) against crystallographic kinase structures (e.g., PDB 1ATP) identifies binding poses. MM-GBSA scoring ranks affinity (ΔG < −8 kcal/mol suggests strong binding). Pharmacophore modeling aligns the thiazolidinone’s electron-rich regions with ATP-binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
